6-(Allyloxy)benzofuran-2-carboxylicacid
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Overview
Description
6-(Allyloxy)benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an allyloxy group at the 6-position and a carboxylic acid group at the 2-position of the benzofuran ring. It has a molecular formula of C12H10O4 and a molecular weight of 218.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the allylation of a benzofuran derivative followed by carboxylation can yield the desired compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 6-(Allyloxy)benzofuran-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(Allyloxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-(Allyloxy)benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Allyloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A derivative with a methyl group at the 2-position.
6-Methoxybenzofuran-2-carboxylic acid: A similar compound with a methoxy group instead of an allyloxy group.
Uniqueness
6-(Allyloxy)benzofuran-2-carboxylic acid is unique due to the presence of the allyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
6-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-2-5-15-9-4-3-8-6-11(12(13)14)16-10(8)7-9/h2-4,6-7H,1,5H2,(H,13,14) |
InChI Key |
XKTGBWLGSPKCEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C=C(O2)C(=O)O |
Origin of Product |
United States |
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